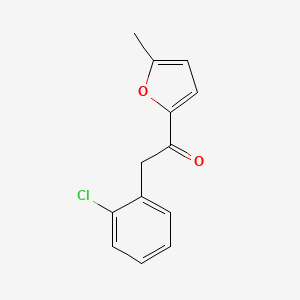
2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one
Overview
Description
2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one, also known as CFE, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. CFE belongs to the class of chalcones, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one is not fully understood. However, studies have suggested that 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one exerts its therapeutic effects through various pathways such as the inhibition of NF-κB signaling, induction of apoptosis, and modulation of oxidative stress. 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one has also been shown to interact with various cellular targets such as DNA, proteins, and enzymes.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one has been shown to have various biochemical and physiological effects. In cancer research, 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one has exhibited antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one has several advantages for lab experiments. It is a cost-effective compound, and its synthesis method is relatively simple. 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one has also exhibited low toxicity in in vitro and in vivo studies, making it a safe option for research purposes. However, 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one has some limitations. Its solubility in water is limited, and it may require the use of organic solvents for experimentation. In addition, more research is needed to fully understand the mechanism of action of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one.
Future Directions
There are several future directions for 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one research. One potential area of research is the development of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one-based drugs for cancer treatment. Another area of research is the investigation of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one's anti-inflammatory and antimicrobial properties for the development of new therapeutic agents. Further studies are also needed to understand the mechanism of action of 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one and its potential interactions with other cellular targets.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one has been studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and microbial infections. In cancer research, 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is a common underlying factor in many chronic diseases, and 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one has also exhibited antimicrobial activity against various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(5-methylfuran-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-9-6-7-13(16-9)12(15)8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAJBEAMNURBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



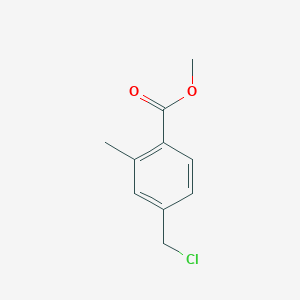


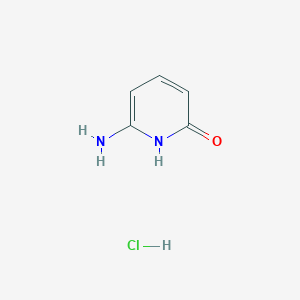
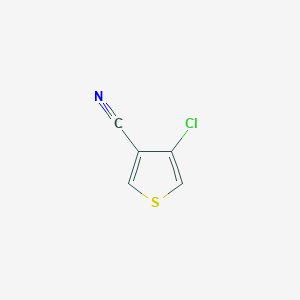
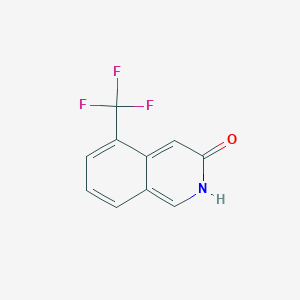

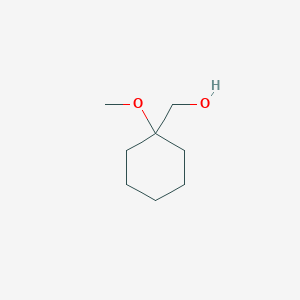

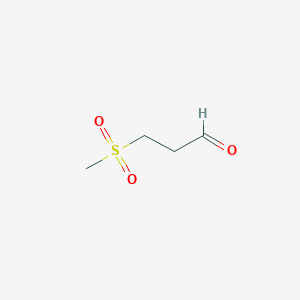
![Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B3376258.png)
![[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methanol](/img/structure/B3376260.png)

